4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
Overview
Description
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C45H44N6O3 and its molecular weight is 716.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Improved Synthesis
Mu Zi-qi (2012) discusses an improved synthetic method for 4-(1-hydroxy-1-methyl-ethyl)-2-propyl-1-[2'-(triphenylmethyl tetrazole-5-yl)biphenyl-4-methyl]imidazole-5-carboxylic acid ethyl ester, achieving a 55% yield. This research contributes to the efficient synthesis of this compound (Mu Zi-qi, 2012).
Synthesis and Biological Activities
H. Yanagisawa et al. (1996) prepared a series of imidazole-5-carboxylic acids, including the one , evaluating their antagonistic activities to the angiotensin II (AII) receptor. This compound showed promising results as an AII receptor antagonist (H. Yanagisawa et al., 1996).
Synthesis and Properties of Copper(II) Complexes
A. Banerjee et al. (2013) reported on the synthesis and properties of complexes involving 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, a related compound, demonstrating its potential applications in coordination chemistry and material science (A. Banerjee et al., 2013).
Novel Synthesis Approaches
Yu Xin-hong (2005) developed a novel synthesis of an angiotensin II receptor antagonist using this compound as a key intermediate. The method improved the overall yield and practicality of synthesis (Yu Xin-hong, 2005).
Identification of Impurities
G. Venkannaa et al. (2015) identified several impurities in the synthesis of this compound, contributing to the understanding of its synthesis process and quality control (G. Venkannaa et al., 2015).
Crystal Structure Analysis
Zhengyi Li et al. (2015) conducted crystal structure analysis of a related compound, azilsartan methyl ester, which provides insight into the molecular structure and potential interactions of similar compounds (Zhengyi Li et al., 2015).
Synthesis for Gas Chromatographic Methods
A. K. Anisuzzaman et al. (2000) synthesized derivatives of this compound to develop efficient gas chromatographic methods for analyzing imidazolinone herbicides, showcasing its application in analytical chemistry (A. K. Anisuzzaman et al., 2000).
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDBKJBKJIHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597607 | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-33-5, 189400-21-3 | |
Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144690-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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